molecular formula C24H21ClFN5O3 B609519 Nedisertib CAS No. 1637542-33-6

Nedisertib

カタログ番号 B609519
CAS番号: 1637542-33-6
分子量: 481.912
InChIキー: MOWXJLUYGFNTAL-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nedisertib, also known as M3814 and MSC2490484A, is an orally available inhibitor of DNA-dependent protein kinase (DNA-PK) with potential antineoplastic and chemo/radiosensitizing activities . It is under investigation in clinical trials for the treatment of various conditions including advanced solid tumors .


Molecular Structure Analysis

The molecular formula of Nedisertib is C24H21ClFN5O3 . It is a small molecule, which allows it to easily interact with its target, DNA-PK . The molecular docking analysis indicated a high affinity between Nedisertib and ABCG2 transporter at the drug-binding cavity .


Chemical Reactions Analysis

Nedisertib has been shown to modulate the function of ABCG2, a member of the ATP-binding cassette (ABC) transporter family that is closely related to multidrug resistance (MDR) in cancer treatment . It can attenuate the efflux activity of the ABCG2 transporter, leading to increased accumulation of ABCG2 substrate drugs .


Physical And Chemical Properties Analysis

Nedisertib has a molecular weight of 481.91 . It is administered orally in the form of a capsule or tablet .

科学的研究の応用

DNA-PK Inhibition and Modulating Multidrug Resistance

Nedisertib, also known as M3814, is primarily recognized as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). Its significant role is evident in phase 2 clinical trials for its ability to modulate the function of the ATP-binding cassette (ABC) transporter ABCG2, which is closely related to multidrug resistance (MDR) in cancer treatments. Nedisertib's ability to attenuate the efflux activity of ABCG2, thus increasing the accumulation of ABCG2 substrate drugs, positions it as a potential tool to overcome MDR in cancer therapies. This is further reinforced by its concentration-dependent stimulation of the ABCG2 ATPase activity, without affecting the ABCG2 protein expression or cell surface localization of ABCG2 (Wu et al., 2020).

Enhancing Chemo- and Radiotherapy Cytotoxicity

As a DNA-PK inhibitor, Nedisertib has shown potential in both antineoplastic activity and in sensitizing and enhancing the effects of chemo- and radiotherapies. By inhibiting DNA-PK, it interferes with the non-homologous end joining (NHEJ) process, preventing the repair of DNA double-strand breaks caused by ionizing radiation or chemotherapeutic treatment. This interference enhances chemo- and radiotherapy cytotoxicity, leading to increased tumor cell death, an essential aspect in the resistance of tumor cells to these therapies. This aspect of Nedisertib contributes significantly to its potential as a therapeutic agent in cancer treatment (Definitions, 2020).

作用機序

Upon oral administration, Nedisertib binds to and inhibits the activity of DNA-PK . This inhibits the ability of tumor cells to repair damaged DNA, which may lead to a reduction in cellular proliferation of cancer cells expressing DNA-PK . DNA-PK plays a key role in repairing DNA double-strand breaks (DSBs) via the DNA nonhomologous end joining (NHEJ) pathway .

Safety and Hazards

Nedisertib is considered toxic and can be irritating to the skin and eyes . It has potential risks of serious damage to health by prolonged exposure, impaired fertility, and harm to unborn children . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Nedisertib is currently under phase 2 clinical trials for the treatment of advanced solid tumors . It has been investigated in 11 clinical trials, of which 11 are open . The diseases being investigated in Nedisertib clinical trials include malignant solid tumor, acute myeloid leukemia, and cholangiocarcinoma . The future of Nedisertib will depend on the results of these ongoing trials and subsequent regulatory approval.

特性

IUPAC Name

(S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWXJLUYGFNTAL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NN=C(C=C1)[C@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nedisertib

CAS RN

1637542-33-6
Record name Nedisertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637542336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nedisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PEPOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN429E725A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nedisertib
Reactant of Route 2
Reactant of Route 2
Nedisertib
Reactant of Route 3
Nedisertib
Reactant of Route 4
Nedisertib
Reactant of Route 5
Reactant of Route 5
Nedisertib
Reactant of Route 6
Nedisertib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。